N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine

Molecular weight Physicochemical profiling Scaffold differentiation

N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine (CAS 89587-80-4) is a fully substituted 4-aminopyrimidine bearing 2,6-dimethoxy, 5-methylthio, and N,N-diethylamino groups on the heterocyclic core. Its molecular formula is C₁₁H₁₉N₃O₂S with a molecular weight of 257.35 g/mol.

Molecular Formula C11H19N3O2S
Molecular Weight 257.35 g/mol
CAS No. 89587-80-4
Cat. No. B12932768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine
CAS89587-80-4
Molecular FormulaC11H19N3O2S
Molecular Weight257.35 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C(=NC(=N1)OC)OC)SC
InChIInChI=1S/C11H19N3O2S/c1-6-14(7-2)9-8(17-5)10(15-3)13-11(12-9)16-4/h6-7H2,1-5H3
InChIKeyXQWFDRQVVOOONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine (CAS 89587-80-4): Physicochemical & Structural Baseline for Informed Procurement


N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine (CAS 89587-80-4) is a fully substituted 4-aminopyrimidine bearing 2,6-dimethoxy, 5-methylthio, and N,N-diethylamino groups on the heterocyclic core . Its molecular formula is C₁₁H₁₉N₃O₂S with a molecular weight of 257.35 g/mol . The compound belongs to a broader class of pyrimidine thioethers that have been investigated as key synthetic intermediates for S-DABO antivirals and as scaffolds for CNS-active agents [1]. Reported physicochemical parameters include a calculated partition coefficient (LogP) of 2.06, a topological polar surface area (PSA) of 72.78 Ų, a density of 1.30 g/mL, a melting point of 83–84 °C, and a boiling point of 242 °C [2]. These properties position it as a moderately lipophilic, low-polarity heterocyclic building block distinct from its N-monoalkyl and unsubstituted amino congeners.

Why Generic N-Alkyl or Unsubstituted 4-Aminopyrimidine Analogs Cannot Replace N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine


Within the 2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine scaffold series, the N-substituent identity exerts a decisive influence on molecular weight, lipophilicity (LogP), and topological polar surface area (PSA)—three parameters that govern solubility, membrane permeability, and intermolecular interactions . The target compound carries a tertiary N,N-diethylamino group, whereas close analogs bear either a primary amine (unsubstituted), a secondary N-ethyl, N-propyl, N-isopropyl, or N-allyl group. These structural differences translate into quantifiable shifts in computed LogP (spanning 1.38 to 2.11 across the series) and PSA (spanning 72.8 to 95.6 Ų) . Substituting the target compound with a generic monoalkyl congener therefore alters the physicochemical profile in ways that can compromise synthetic utility, biological target engagement, or metal-coordination geometry. The following quantitative evidence guide details the measurable differentiation that justifies compound-specific procurement.

Quantitative Differentiation Evidence for N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine vs. Closest N-Alkyl and Unsubstituted Analogs


Molecular Weight Differentiation: Highest MW in the 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine Series

The target compound (C₁₁H₁₉N₃O₂S, MW 257.35 g/mol) exhibits the highest molecular weight among the directly comparable 2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine analogs, owing to its N,N-diethyl substitution . The unsubstituted 4-amino parent (CAS 89587-78-0, C₇H₁₁N₃O₂S) has a MW of 201.25 g/mol, representing a 56.1 Da (27.9%) reduction . The N-ethyl analog (CAS 89587-74-6, C₉H₁₅N₃O₂S) registers 229.30 g/mol, a 28.0 Da (12.2%) reduction . The N-propyl (CAS 89587-75-7, C₁₀H₁₇N₃O₂S, 243.33 g/mol) and N-allyl (CAS 89587-77-9, C₁₀H₁₅N₃O₂S, 241.31 g/mol) analogs are 14.0 Da (5.8%) and 16.0 Da (6.6%) lighter, respectively .

Molecular weight Physicochemical profiling Scaffold differentiation

Calculated Lipophilicity (LogP) Differentiation: Intermediate Hydrophobicity Profile vs. Series Analogs

The target compound's calculated LogP of 2.06 places it at an intermediate position within the series, conferring a distinct lipophilicity profile . The unsubstituted 4-amino parent (CAS 89587-78-0) is substantially more hydrophilic with a LogP of 1.38 (ΔLogP = +0.68) . The N-propyl analog (CAS 89587-75-7) is slightly more lipophilic at LogP 2.11 (ΔLogP = −0.05) . The N-allyl analog (CAS 89587-77-9) is less lipophilic at LogP 1.89 (ΔLogP = +0.17) . Thus, the N,N-diethyl substitution yields a LogP that is 49% higher than the unsubstituted parent, 3% lower than the N-propyl, and 9% higher than the N-allyl congener.

Lipophilicity LogP ADME prediction Partition coefficient

Topological Polar Surface Area (PSA) Differentiation: Lowest PSA Among 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amines

The target compound possesses a calculated topological PSA of 72.78 Ų, which is the lowest among the compared 2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine analogs . The unsubstituted 4-amino parent (CAS 89587-78-0) has a PSA of 95.56 Ų (ΔPSA = −22.78 Ų, −23.8%) . The N-propyl (CAS 89587-75-7) and N-allyl (CAS 89587-77-9) analogs both register 81.57 Ų (ΔPSA = −8.79 Ų, −10.8%) . The reduced PSA of the target compound is consistent with the tertiary amine character of the N,N-diethyl group, which eliminates the hydrogen-bond donor capacity present in the primary and secondary amine analogs, while the two ethyl groups increase the nonpolar surface area relative to smaller N-alkyl substituents.

Polar surface area Membrane permeability Blood-brain barrier Drug-likeness

Class-Level Evidence: Pyrimidine Thioether Scaffold with Demonstrated CNS Pharmacological Activity

The pyrimidine thioether chemotype—of which the target compound is a structural member bearing the characteristic 5-methylthio substituent—has been validated in vivo as a novel class of antidepressant, anxiolytic, performance-enhancing, and nootropic agents [1]. In a 2023 study, pyrimidine thioether derivatives were evaluated in rodent behavioral models; lead compounds 5c, 5e, and 5f demonstrated antidepressant/anxiolytic activity, increased motor and tentative search activity in socially depressed mice, and exhibited minimal acute toxicity lower than fluoxetine hydrochloride [1]. The target compound (CAS 89587-80-4), as an N,N-diethyl-substituted pyrimidine thioether, shares the core 2,6-dimethoxy-5-(methylthio)pyrimidine scaffold with these biologically active derivatives, differing only in the N-substitution pattern. While no direct biological data are available for the target compound itself, its structural membership in this pharmacologically validated class supports its prioritization as a candidate for CNS-focused screening libraries and SAR expansion campaigns.

Antidepressant Anxiolytic Nootropic Pyrimidine thioether CNS

Heavy Metal Complexation Potential: Pyrimidine Scaffold with Multidentate Coordination Capability

The target compound has been noted for its ability to form complexes with heavy metal ions, a property attributed to the combination of the pyrimidine ring nitrogens and the methylthio sulfur atom acting as potential donor sites . This multidentate coordination capability distinguishes it from simpler pyrimidine analogs lacking the 5-methylthio substituent. The N,N-diethylamino group further modulates the electronic environment of the pyrimidine ring, potentially tuning the stability and selectivity of resulting metal complexes. Laboratory suppliers list the compound under categories including 'Aromatics, Heterocycles, Sulfur and Selenium Compounds' and describe it as 'Pyrimidine with the ability to form complexes with heavy metal ions' . While quantitative stability constants (log K) for metal complexes of this specific compound are not publicly available, the structural features—concurrent N, O, and S donor atoms—suggest a coordination profile distinct from N-only or O-only pyrimidine ligands.

Metal complexation Heavy metal sensing Coordination chemistry Ligand design

Bulk Physicochemical Properties: Distinct Density, Melting Point, and Boiling Point vs. Unsubstituted Analog

The target compound has a reported density of 1.2979 g/mL, a melting point of 83–84 °C, and a boiling point of 242 °C (at atmospheric pressure) [1]. These values differ markedly from the unsubstituted 4-amino parent (CAS 89587-78-0), for which density, melting point, and boiling point data are listed as 'N/A' across multiple databases, consistent with its different physical state or stability profile . The well-defined melting point range of 83–84 °C for the target compound provides a straightforward identity and purity check (e.g., by melting point apparatus or DSC), whereas the unsubstituted analog lacks this quality control handle. The flash point of 127 °C and vapor pressure of 0.03 kPa at 38 °C further define safe handling parameters specific to this N,N-diethyl derivative [1].

Density Melting point Boiling point Physical characterization Quality control

Preferred Application Scenarios for N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine (CAS 89587-80-4) Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Screening Library Design and SAR Expansion of Pyrimidine Thioether Antidepressant/Anxiolytic Leads

Given the class-level validation of pyrimidine thioethers as CNS-active agents with antidepressant, anxiolytic, and nootropic properties [1], the target compound is a logical candidate for inclusion in focused screening libraries targeting GABA-A, melatonin, and sigma-1 receptors [1]. Its intermediate LogP (2.06) and low PSA (72.8 Ų) satisfy commonly applied CNS drug-likeness filters (PSA < 90 Ų, LogP 1–5), while its N,N-diethyl substitution represents an unexplored vector in the published SAR landscape—none of the lead compounds 5c, 5e, or 5f in the 2023 Fioravanti et al. study featured N,N-dialkyl substitution [1]. Procurement of this specific analog enables systematic exploration of tertiary amine effects on target engagement, metabolic stability, and blood-brain barrier penetration.

Coordination Chemistry: Development of N,O,S-Tridentate Ligands for Heavy Metal Sensing and Extraction

The target compound's unique combination of N (pyrimidine + diethylamino), O (2,6-dimethoxy), and S (5-methylthio) donor atoms [1] makes it a promising scaffold for designing multidentate ligands. The tertiary N,N-diethylamino group eliminates N–H hydrogen bonding that could compete with metal coordination, while the methylthio sulfur provides a soft donor site for thiophilic metals (Hg²⁺, Cu⁺, Ag⁺, Au⁺). This donor set cannot be replicated by the unsubstituted 4-amino analog (which has a primary amine and different PSA/LogP profile) or by N-monoalkyl analogs (which retain an N–H donor) . Researchers developing selective metal sensors, extraction agents for environmental remediation, or metallodrug candidates should prioritize this specific CAS number to ensure the correct donor-atom complement.

Physicochemical Profiling and ADME Predictive Modeling: Calibration Compound for Tertiary Amine Pyrimidine Series

With well-defined calculated parameters—LogP 2.06, PSA 72.78 Ų, MW 257.35 [1]—and experimentally determined bulk properties (mp 83–84 °C, bp 242 °C, density 1.30 g/mL) , the target compound can serve as a calibration or reference standard in computational ADME model development for tertiary amine-containing heterocycles. Its intermediate lipophilicity and low PSA occupy a parameter space distinct from the more polar unsubstituted analog (LogP 1.38, PSA 95.56) and the more lipophilic N-propyl analog (LogP 2.11, PSA 81.57) , enabling multi-point calibration across the property range. The well-defined melting point (83–84 °C) provides a convenient experimental anchor for validating computational predictions of solid-state properties.

Synthetic Methodology Development: Substrate for Buchwald-Hartwig and Related Cross-Coupling Reactions on Pyrimidine Thioethers

Recent literature has highlighted the utility of pyrimidine-thioethers as substrates in Buchwald-Hartwig cross-coupling reactions for constructing diverse aminated pyrimidine libraries [1]. The target compound, bearing a pre-installed N,N-diethylamino group at the 4-position, can serve as a starting material or reference substrate for investigating the chemoselectivity of cross-coupling at alternative positions (e.g., displacement of the methylthio group or modification at the 2,6-dimethoxy positions). Its higher molecular weight (257.35) and distinct LogP (2.06) relative to monoalkyl analogs facilitate reaction monitoring by LC-MS or TLC. Procurement of this specific derivative, rather than a generic N-alkyl analog, ensures that steric and electronic effects of the tertiary amine on cross-coupling outcomes are accurately captured.

Quote Request

Request a Quote for N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.